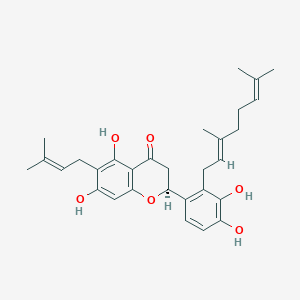

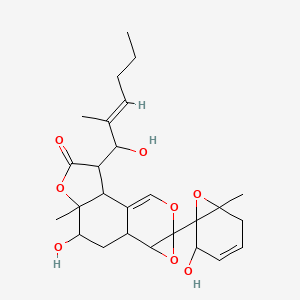

nymphaeol C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

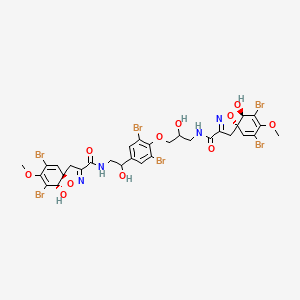

Nymphaeol C is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy group at positions 5, 7, 3' and 4', a geranyl group at position 2' and a prenyl group at position 6. Isolated from Macaranga tanarius and propolis collected in Okinawa, it exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones.

Scientific Research Applications

Antidiabetic Properties

Nymphaea species, including compounds like nymphaeol C, have been studied for their potential antidiabetic properties. Nymphaea stellata, specifically, has shown significant plasma glucose-lowering abilities. An active compound, nymphayol, isolated from this species, was found to improve glucose-stimulated insulin secretion and enhance insulin sensitization in diabetic rats (Subash-Babu, Ignacimuthu, & Alshatwi, 2015). Additionally, another study highlighted the hypoglycemic and antihyperglycemic activity of Nymphaea stellata flowers in diabetic rats (Rajagopal, Sasikala, & Ragavan, 2008).

Anti-Inflammatory and Antioxidant Effects

Several studies have explored the anti-inflammatory and antioxidant potential of Nymphaea species. For instance, an ethyl acetate fraction from Nymphaea hybrida showed significant anti-inflammatory effects in LPS-stimulated RAW 264.7 cells and murine models (Zhang et al., 2020). Similarly, Nymphaea alba has been found to possess antioxidant flavonoids, which may contribute to its pharmacological effects (Cudălbeanu et al., 2018).

Hepatoprotective Activities

Nymphaea species have been investigated for their hepatoprotective activities. For example, Nymphaea stellata demonstrated protective effects against carbon tetrachloride-induced hepatic damage in rats (Bhandarkar & Khan, 2004). Another study on Nymphaea lotus reported its effectiveness in ameliorating chronic liver injury induced by carbon tetrachloride, primarily via inhibition of oxidative stress (Oyeyemi et al., 2017).

Potential in Dental Applications

Research has indicated the potential of Nymphaea species in promoting dental health. A study discovered that prenylflavonoids from Macaranga tanarius, including this compound, stimulated odontoblast differentiation and tooth-root formation, suggesting potential applications in dental tissue regeneration (Nam et al., 2021).

Neuroprotective and Sedative Effects

Nymphaea species have also been explored for their neuroprotective and sedative properties. For example, extracts from Nymphaea stellata leaves demonstrated acetylcholinesterase inhibition activity, relevant in the treatment of Alzheimer's disease (Devarajan, 2017). Additionally, Nymphaea lotus was found to have sedative and central nervous system depressant effects, which may be beneficial in managing insomnia and anxiety-related disorders (Salaudeen et al., 2020).

Antimicrobial and Quorum Sensing Inhibition

The antimicrobial properties and quorum sensing inhibition effects of Nymphaea species have been noted. Nymphaea tetragona extract showed significant concentration-dependent inhibitory effects on quorum sensing-mediated virulence factors of bacteria (Hossain et al., 2015).

Properties

Molecular Formula |

C30H36O6 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(2S)-2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4-dihydroxyphenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H36O6/c1-17(2)7-6-8-19(5)10-12-21-20(13-14-23(31)29(21)34)26-16-25(33)28-27(36-26)15-24(32)22(30(28)35)11-9-18(3)4/h7,9-10,13-15,26,31-32,34-35H,6,8,11-12,16H2,1-5H3/b19-10+/t26-/m0/s1 |

InChI Key |

SZHDIKOQLFZADP-XBPZWBIKSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)O)[C@@H]2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1O)O)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)C)C |

Synonyms |

nymphaeol C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

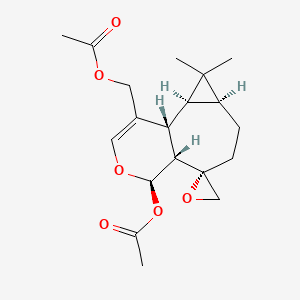

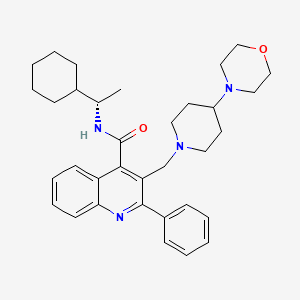

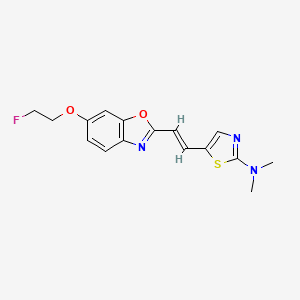

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,8,10-tetrahydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B1254214.png)

![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B1254218.png)